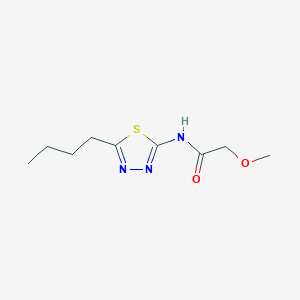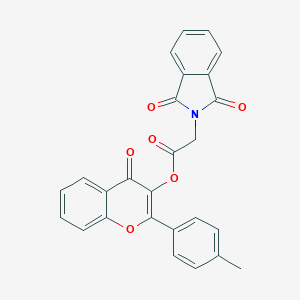![molecular formula C19H11N3O4S B254655 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HPTD is a heterocyclic compound that contains a thiadiazole ring and a pyrrole ring, making it a unique and complex molecule.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In animal studies, this compound has been shown to have anti-inflammatory effects and can reduce the severity of inflammation in various models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have potent biological activity, making it a promising candidate for the development of new drugs. Another advantage is that it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans. One of the limitations of this compound is that the synthesis method is complex and requires expertise in organic chemistry. Another limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are modulated by this compound. Another direction is to study the pharmacokinetics of this compound and determine its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, which will require clinical trials. Finally, there is potential for the development of new drugs based on the structure of this compound, which may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1,3,4-thiadiazole-2-amine, which is then reacted with 4-hydroxybenzaldehyde to form 4-(1,3,4-thiadiazol-2-yl)phenol. The next step involves the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is then reacted with 4-(1,3,4-thiadiazol-2-yl)phenol to form this compound. The synthesis of this compound is a complex process that requires careful monitoring and control of reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been the subject of scientific research due to its potential applications in various fields. One of the primary research areas is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C19H11N3O4S |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H11N3O4S/c23-11-7-5-10(6-8-11)15-14-16(24)12-3-1-2-4-13(12)26-17(14)18(25)22(15)19-21-20-9-27-19/h1-9,15,23H |
Clave InChI |
NNUNKFMMXPWNRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)C5=NN=CS5 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)C5=NN=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)

![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)

![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)